3-Chloro-5-hydrazinylpyridazine
Overview
Description
3-Chloro-5-hydrazinylpyridazine is a chemical compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 g/mol It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloropyridazine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for 3-Chloro-5-hydrazinylpyridazine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydrazinylpyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products Formed
Oxidation: Azides, nitroso compounds, or nitriles.
Reduction: Amines or hydrazines.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-hydrazinylpyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a building block for biologically active molecules, including enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydrazinylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s ability to undergo various chemical transformations allows it to be modified for specific targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-hydrazinopyridazine: Similar in structure but with the hydrazine group at a different position.
3-Chloro-5-aminopyridazine: Contains an amino group instead of a hydrazine group.
3-Chloro-5-nitropyridazine: Contains a nitro group instead of a hydrazine group.
Uniqueness
3-Chloro-5-hydrazinylpyridazine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridazine ring. This combination of functional groups allows for a wide range of chemical reactions and modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(6-chloropyridazin-4-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-4-1-3(8-6)2-7-9-4/h1-2H,6H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKNNAAXBXSJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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